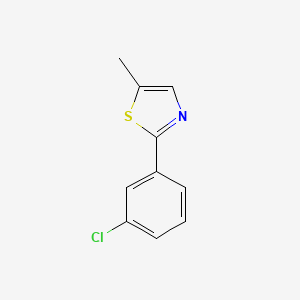

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole

Description

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 3. The thiazole ring, a five-membered aromatic structure containing sulfur and nitrogen, confers unique electronic and steric properties. The 3-chlorophenyl substituent enhances lipophilicity and may influence intermolecular interactions, such as π-π stacking or halogen bonding, critical for biological activity .

Properties

Molecular Formula |

C10H8ClNS |

|---|---|

Molecular Weight |

209.70 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-5-methyl-1,3-thiazole |

InChI |

InChI=1S/C10H8ClNS/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |

InChI Key |

AWKSERSOCKSBNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole

General Synthetic Approaches to 1,3-Thiazoles

1,3-Thiazoles are typically synthesized via cyclization reactions involving thioamide or thiourea derivatives with α-haloketones or α-haloesters. The classical Hantzsch thiazole synthesis involves the condensation of α-haloketones with thioamides, which can be adapted to introduce various substituents on the thiazole ring.

Specific Methods for 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole

Cyclization of 3-Chlorophenacyl Bromide with Thiosemicarbazide Derivatives

A well-documented method involves the reaction of 3-chlorophenacyl bromide with thiosemicarbazide or related thiosemicarbazone derivatives under acidic or neutral conditions to form substituted thiazoles. The process generally proceeds through initial formation of a thiosemicarbazone intermediate, followed by cyclization to the thiazole ring.

- Reaction conditions: Reflux in ethanol or acetic acid with sodium acetate as a base catalyst.

- Yields: Good to excellent yields (typically 70-85%) reported.

- Mechanism: Nucleophilic attack of the thiosemicarbazide sulfur on the α-bromoketone carbon, followed by ring closure and elimination of hydrobromic acid.

This method allows the introduction of the 3-chlorophenyl substituent at the 2-position and a methyl group at the 5-position by selecting appropriate starting materials, such as acetophenone derivatives bearing a 3-chlorophenyl group.

One-Pot Multicomponent Reactions (MCR)

Recent advances have demonstrated the utility of one-pot multicomponent reactions involving arylglyoxals, lawsone, and thiobenzamides to synthesize fully substituted 1,3-thiazoles. While this method has been primarily applied to other thiazole derivatives, it offers a potential route to 2-(3-chlorophenyl)-5-methyl-1,3-thiazole analogues by employing 3-chlorophenyl-substituted glyoxals.

- Advantages: Facile, robust, catalyst-free, short reaction times, and gram-scale synthesis.

- Conditions: Typically performed in acetic acid at elevated temperatures (~90 °C).

- Isolation: Products often isolated by filtration, avoiding chromatographic purification.

Synthesis via 2-Chloro-5-chloromethyl-1,3-thiazole Intermediate

A patented process describes the preparation of 2-chloro-5-chloromethyl-1,3-thiazole, a valuable intermediate that can be further functionalized to yield substituted thiazoles including 2-(3-chlorophenyl)-5-methyl-1,3-thiazole derivatives.

- Starting material: Allyl isothiocyanate (CH₂=CH–CH₂–NCS).

- Reaction: Allyl isothiocyanate is reacted with a chlorinating agent (e.g., chlorine, sulfuryl chloride) at low temperatures (-40 °C to +30 °C) in an inert solvent.

- Oxidation: Addition of an oxidizing agent converts intermediates to the chloromethyl thiazole.

- Isolation: The product is purified by crystallization or distillation.

- Significance: This method provides high purity and yield of the chlorinated thiazole intermediate, which can be further reacted to introduce the 3-chlorophenyl and methyl substituents.

Data Tables Summarizing Key Preparation Parameters

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of 3-chlorophenacyl bromide with thiosemicarbazide | 3-Chlorophenacyl bromide, thiosemicarbazide | Reflux in ethanol/acetic acid, NaOAc catalyst | 70-85 | Good regioselectivity, moderate reaction time |

| One-pot multicomponent reaction (MCR) | 3-Chlorophenylglyoxal, thiobenzamide, lawsone | Acetic acid, 90 °C, catalyst-free | 80-90 | Short reaction time, easy isolation |

| Synthesis via 2-chloro-5-chloromethyl-1,3-thiazole intermediate | Allyl isothiocyanate, chlorinating agent, oxidizing agent | -40 °C to +30 °C, inert solvent | High (>85) | High purity intermediate, scalable process |

Mechanistic Insights and Reaction Analysis

- The cyclization methods rely on nucleophilic substitution and ring closure steps, where the sulfur atom attacks an electrophilic carbon adjacent to a leaving group.

- The one-pot MCR strategy benefits from simultaneous formation of multiple bonds, enhancing efficiency and reducing purification steps.

- The chlorinated intermediate route allows for selective introduction of substituents via subsequent nucleophilic aromatic substitution or coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential as an anticonvulsant and analgesic agent.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which may contribute to its anticonvulsant and analgesic effects . The compound may also inhibit certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Positional Isomers: 4-Chlorophenyl-Substituted Thiazoles

- 2-(4-Chlorophenyl)-5-methyl-1,3-thiazole Structural Difference: The chlorine atom is at the para position of the phenyl ring instead of meta. For example, 2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl acetic acid (CAS 259655-35-1) has a melting point of 155–156°C and a predicted pKa of 3.94, indicating moderate acidity due to the acetic acid substituent . Biological Relevance: Derivatives with 4-chlorophenyl groups have demonstrated antimicrobial activity, as seen in oxazole-thiazole hybrids (e.g., compound 1a in ) .

Functionalized Thiazoles

- 4-(4-Chlorophenyl)-2-[(2E)-2-(2-furylmethylene)hydrazino]-5-methyl-1,3-thiazole Structural Difference: Incorporates a hydrazine-linked furan moiety at position 2. This structural feature is common in antimicrobial agents . Synthetic Route: Formed via condensation of hydrazinecarbothioamides with aldehydes/ketones, similar to methods in .

Oxazole Analogues

- 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole

- Structural Difference : Oxygen replaces sulfur in the heterocyclic ring.

- Impact : The oxazole ring is less polarizable than thiazole, reducing π-π interactions but improving metabolic stability. For instance, oxazole derivatives (e.g., compounds 1a and 1b in ) exhibit potent antimicrobial activity via molecular docking studies .

Thiazole-Triazolone Hybrids

- (5Z)-2-(3-Chlorophenyl)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Physicochemical and Pharmacological Data Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 3-chlorobenzaldehyde and thiourea derivatives. A typical approach involves PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst under controlled temperatures (70–80°C) . Intermediates are monitored using thin-layer chromatography (TLC) and characterized via NMR and IR spectroscopy to confirm functional groups (e.g., thiazole ring formation at ~1640 cm) .

Q. Which spectroscopic techniques are most effective for characterizing 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole?

- Methodological Answer :

- NMR : Identifies proton environments (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 7.3–7.8 ppm) .

- IR Spectroscopy : Confirms thiazole ring vibrations (C=N stretch at ~1600–1640 cm) and C-Cl bonds (650–800 cm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M] at m/z 225) .

Q. How does the 3-chlorophenyl substituent influence the compound’s electronic and steric properties?

- Methodological Answer : The electron-withdrawing chlorine atom increases electrophilicity at the thiazole ring, enhancing reactivity in nucleophilic substitutions. Steric effects are minimal due to the meta-position, allowing planar aromatic interactions critical for biological activity . Comparative studies with fluorophenyl analogs show reduced electron density in chlorophenyl derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles. For example, the thiazole ring’s C-S bond (~1.73 Å) and Cl-C bond (~1.74 Å) can be precisely measured, resolving discrepancies from spectroscopic data .

Q. What experimental strategies address contradictions in reported biological activities of structurally similar thiazole derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and test antimicrobial activity via broth microdilution assays (MIC values) .

- Molecular Docking : Compare binding affinities to target enzymes (e.g., cytochrome P450) using AutoDock Vina to explain activity differences .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Zeolite HY) to enhance cyclization efficiency .

- Solvent Optimization : Replace PEG-400 with DMF for higher solubility of aromatic intermediates .

- DoE (Design of Experiments) : Use response surface methodology to balance temperature (70–90°C) and reaction time (1–3 hours) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., EGFR) using GROMACS to assess stability of hydrogen bonds with the thiazole nitrogen .

- Pharmacophore Modeling : Identify critical features (e.g., chlorine’s hydrophobic pocket occupancy) using Schrödinger’s Phase .

Q. How are intermediates tracked and purified during multi-step synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.